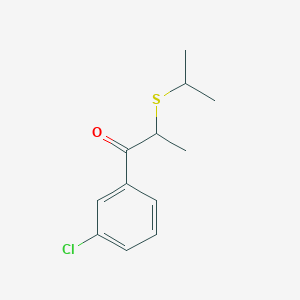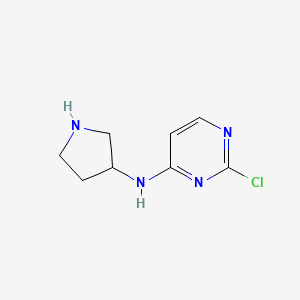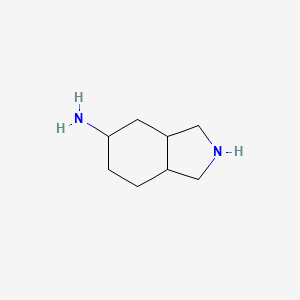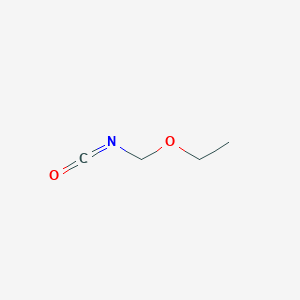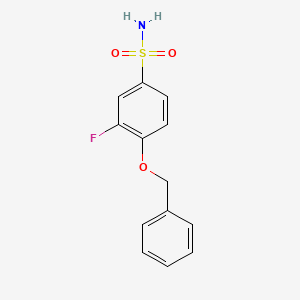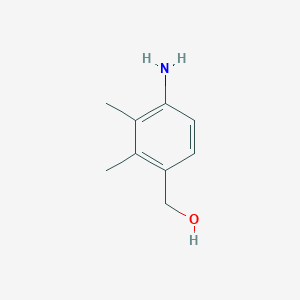
(4-Amino-2,3-dimethylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-2,3-dimethylphenyl)methanol is an organic compound with a molecular formula of C9H13NO It features a benzene ring substituted with an amino group at the 4-position, two methyl groups at the 2- and 3-positions, and a hydroxymethyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2,3-dimethylphenyl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, (4-Nitro-2,3-dimethylphenyl)methanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another approach is the direct amination of (2,3-dimethylphenyl)methanol using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The nitro compound is reduced using hydrogen gas and a palladium catalyst in a high-pressure reactor. This method ensures high yield and purity of the final product, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(4-Amino-2,3-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: (4-Amino-2,3-dimethylphenyl)acetic acid.
Reduction: (4-Amino-2,3-dimethylphenyl)methane.
Substitution: Derivatives such as (4-Acetamido-2,3-dimethylphenyl)methanol.
Aplicaciones Científicas De Investigación
(4-Amino-2,3-dimethylphenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of (4-Amino-2,3-dimethylphenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its amino group can form hydrogen bonds with active sites of enzymes, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Amino-2,3-dimethylphenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(4-Amino-2,3-dimethylphenyl)acetic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
(4-Amino-2,3-dimethylphenyl)methane: Lacks the hydroxyl group, making it less polar.
Uniqueness
(4-Amino-2,3-dimethylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its hydroxymethyl group provides additional reactivity compared to similar compounds, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(4-amino-2,3-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H13NO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-4,11H,5,10H2,1-2H3 |
Clave InChI |
GLBVZYMULIGLJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


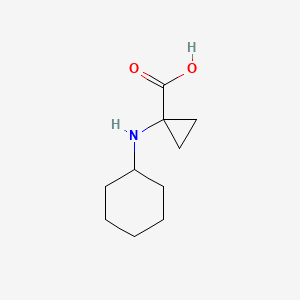
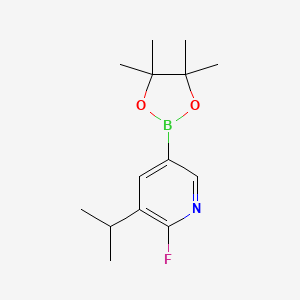
![2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13509891.png)
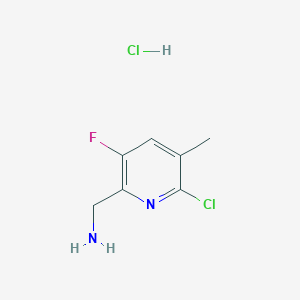
![4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B13509899.png)
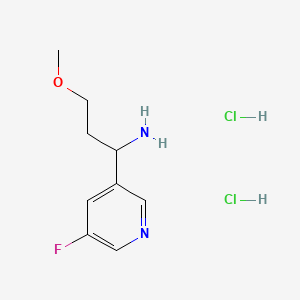
![2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B13509902.png)
